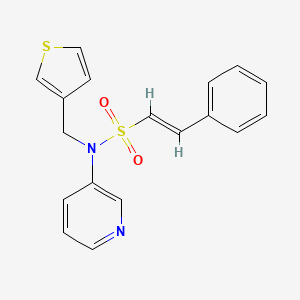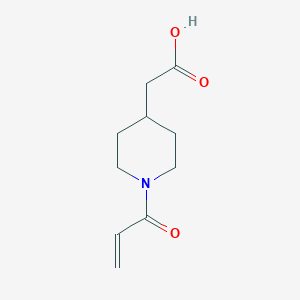![molecular formula C19H15N3O2S B2944597 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline CAS No. 478047-90-4](/img/structure/B2944597.png)
3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline” is a chemical substance with the CAS Number: 478047-90-4 . It has a molecular weight of 349.41 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties :
- Dibenzo[c,h]cinnoline 5-oxide, a related compound, has been synthesized and studied for its unique electronic effects, which are responsible for the formation of specific oxides in the cinnoline group (Poesche, 1966).
- Investigations into the photochemical cyclodehydrogenation of amino-, acetyl-, and nitro-azobenzenes have led to the formation of various benzo[c]cinnoline derivatives, demonstrating the versatility of these reactions (Badger, Joshua, Lewis, 1965).
- An electrochemically initiated intramolecular cyclization study of 2-nitro-2′-isothiocyanatobiphenyl resulted in the formation of 6-mercaptodibenzo(d,f)(1,3)diazepin-5-oxide, highlighting the potential for electrochemical methods in cinnoline synthesis (Hlavatý, Volke, Manoušek, 1975).
Potential Applications and Activity Studies :
- A method for the synthesis of cinnolines via the reaction of enaminones and aryl diazonium tetrafluoroborates has been developed, with certain cinnolines showing promising anti-inflammatory properties in vitro (Tian et al., 2023).
- Research into the photochemical reaction of benzo[c]cinnoline led to insights into the mechanism of carbazole formation from 5,6-dihydrobenzo[c]cinnoline, highlighting the photoreactive nature of these compounds (Inoue, Hiroshima, Miyazaki, 1979).
- Studies on 3-fold and 6-fold interpenetrating diamond nets based on N,N'-dioxide 3,3'-benzo(c)cinnoline dicarboxylic acid revealed their highly sensitive luminescence sensing for nitroaromatic compounds and Fe3+ ions, suggesting their use in sensing applications (Zhang et al., 2018).
Molecular Docking and Antimicrobial Studies :
- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and shown to have potent antimicrobial activity, with molecular docking studies predicting their affinity and orientation at the active enzyme site (Janakiramudu et al., 2017).
Redox Cyclization Reactions :
- A transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine has been developed, showing the formation of intermediate 2-nitrosobenzaldehyde, which plays a crucial role in the transformation process (Sa et al., 2022).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-[(3-nitrophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLROQDFXGUFQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2944518.png)





![(2-Fluoro-5-methylphenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2944529.png)
![2-Chloro-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]acetamide](/img/structure/B2944530.png)
![7-[(2-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944533.png)
![Methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B2944534.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2944535.png)

![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)
